molecular formula C11H16N4O2 B1475758 2-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine CAS No. 2098042-09-0

2-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

Cat. No.: B1475758
CAS No.: 2098042-09-0
M. Wt: 236.27 g/mol
InChI Key: XPWYVNCVRRPKJI-UHFFFAOYSA-N
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Description

This compound is a chemical substance that has been mentioned in patents . It is also known as 2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine .


Molecular Structure Analysis

The molecular formula of this compound is C9H16N2O . The structure consists of an isoxazole ring and an oxadiazole ring connected by an ethylamine group. The isoxazole ring has a tert-butyl group attached to it .

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Properties : A study by Maftei et al. (2013) discusses the synthesis of natural product analogs containing a 1,2,4-oxadiazole ring, similar to the compound . These analogs were tested for antitumor activity against various cell lines, showing significant potency in some cases (Maftei et al., 2013).
  • Design and Evaluation for Anticancer Properties : Another study by Yakantham et al. (2019) focused on the design, synthesis, and anticancer evaluation of similar 1,2,4-oxadiazole derivatives. These compounds demonstrated good to moderate activity against various human cancer cell lines (Yakantham et al., 2019).

Antibacterial Activities

  • Synthesis and Antibacterial Studies : Hui et al. (2002) explored the synthesis of 1,3,4-oxadiazole derivatives containing a 5-methylisoxazole moiety, which were then evaluated for their antibacterial activities. The synthesized compounds showed promising results in this regard (Hui et al., 2002).

Enzymatic Studies

  • Enzymatic C-Demethylation Study : Yoo et al. (2008) investigated the in vitro metabolism of a compound structurally related to the one , focusing on its C-demethylation in rat liver microsomes. This study provides insights into the metabolic pathways and potential interactions of such compounds (Yoo et al., 2008).

Synthesis and Structural Analysis

  • Synthesis of Novel Derivatives : Studies like those by Mironovich and Shcherbinin (2014) and Rajanarendar et al. (2006) focus on the synthesis of novel derivatives of 1,2,4-oxadiazoles, providing a foundation for understanding the chemical properties and potential applications of these compounds (Mironovich & Shcherbinin, 2014); (Rajanarendar et al., 2006).

Properties

IUPAC Name

2-[3-(5-tert-butyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-11(2,3)8-6-7(14-16-8)10-13-9(4-5-12)17-15-10/h6H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWYVNCVRRPKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 2
2-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 3
2-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 4
2-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 5
2-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 6
2-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

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